3,4-Dimethoxyphenylacetonitrile

Descripción

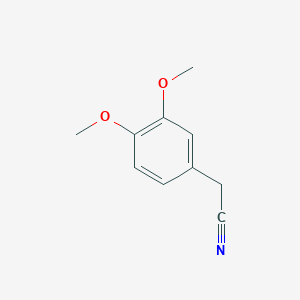

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLSUMISAQDOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239220 | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-17-4 | |

| Record name | 3,4-Dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C8S706SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a phenylacetonitrile derivative with the CAS number 93-17-4.[1][2] It presents as a white to light yellow crystalline solid or powder.[3][4] This compound is a critical intermediate in organic synthesis, particularly valued in the pharmaceutical industry.[1][5] Its most notable application is as a key building block in the synthesis of Verapamil, a well-known calcium channel blocker used to manage cardiovascular conditions like high blood pressure and angina.[6][][8] It is also utilized in the creation of other complex molecules and serves as a starting material for various chemical reactions.[3]

Chemical and Physical Properties

The fundamental properties of 3,4-Dimethoxyphenylacetonitrile are summarized in the table below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [9][10] |

| Molecular Weight | 177.20 g/mol | [11] |

| Melting Point | 54-57 °C, 62-65 °C | [3][9][10] |

| Boiling Point | 171-178 °C at 10 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [9] |

| Flash Point | 250 °C (closed cup) | |

| Autoignition Temperature | 360 °C / 680 °F | [12] |

| Water Solubility | Insoluble | [9] |

| Organic Solvent Solubility | Soluble in organic solvents, 10% in Methanol | [3][5] |

| Appearance | White to almost white crystals or crystalline needles | [3] |

| LogP | 1.19 | [9] |

| Purity | 98% - 99+% | [5][10] |

Applications in Research and Drug Development

3,4-Dimethoxyphenylacetonitrile is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.

-

Verapamil Synthesis : Its primary role is as a crucial intermediate in the industrial synthesis of Verapamil, a calcium channel blocker used for treating hypertension, angina, and supraventricular tachycardia.[6][][8] The purity of the acetonitrile is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[6] It is also identified as a potential impurity of Verapamil.[]

-

Synthesis of Novel Compounds : It has been used as a starting material in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[3]

-

Diterpene Synthesis : The compound has been utilized in the preparation of a modified diterpene, (±)-nimbidiol, in a process involving a sulfenium ion-promoted polyene cyclization.[3]

-

Papaverine Intermediate : It serves as an intermediate in the preparation of the muscle relaxant Papaverine.[3]

Experimental Protocols

Detailed methodologies for the synthesis and application of 3,4-Dimethoxyphenylacetonitrile are crucial for reproducible research.

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile

This synthesis is a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, which avoids the use of highly toxic cyanide reagents directly in the final steps.[6][13][14]

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

-

Combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene in a suitable reaction flask.[6][13]

-

Maintain the reaction mixture at 15°C and stir for 3 hours.[6][13]

-

After the reaction period, separate the toluene layer.[6][13]

-

Extract the remaining aqueous layer with 20 mL of toluene.[6][13]

-

Combine the toluene layers and dry over anhydrous MgSO₄ to yield a toluene solution of 3,4-dimethoxyphenylacetaldehyde. The product can be analyzed by HPLC, expecting a purity of approximately 99.2%.[13]

Step 2: Aldoxime Formation

-

To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[6][13]

-

Add 100 mL of purified water and separate the toluene layer.[6][13]

-

Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime. The expected purity via HPLC is around 99.3%.[13]

Step 3: Dehydration & Crystallization

-

To the toluene solution of the oxime, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of DMSO.[6][13]

-

After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.[6][13]

-

Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.[6][13]

-

Combine the toluene layers, wash with 100 mL of purified water, dry over anhydrous MgSO₄, and concentrate to dryness under reduced pressure.[13]

-

To the resulting oil, add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.[13]

-

Filter the crystals and rinse with ice-cold ethanol to obtain 3,4-dimethoxyphenylacetonitrile. The expected yield is approximately 85%.[13]

Protocol 2: Synthesis of α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile

This protocol demonstrates the use of 3,4-dimethoxyphenylacetonitrile as a nucleophile in an alkylation reaction.[15]

-

Add 35.4 g (0.2 mol) of 3,4-dimethoxyphenylacetonitrile and 11.7 g (0.3 mol) of sodium amide (NaNH₂) to 500 mL of liquid ammonia.[15]

-

Stir the mixture for two hours, maintaining a temperature of -25°C to -30°C using a dry ice/acetone bath.[15]

-

Add 16.4 g (0.1 mol) of 4-chloroquinoline to the reaction mixture.[15]

-

Allow the mixture to stir at room temperature until all excess ammonia has evaporated.[15]

-

Add benzene to the residue, followed by the slow addition of water to quench any excess NaNH₂.[15]

-

Separate the organic and aqueous phases. Extract the aqueous phase with benzene.[15]

-

Combine the benzene extracts and extract with 9M HCl (2 x 150 mL).[15]

-

Wash the acidic phase with diethyl ether (500 mL), then cool and basify with concentrated ammonium hydroxide.[15]

-

Extract the resulting aqueous mixture with chloroform (500 mL).[15]

-

Dry the chloroform extract with MgSO₄ and evaporate the solvent to yield the crude product, α-(4-quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile.[15]

Protocol 3: Purification by Recrystallization

For applications requiring high purity, 3,4-dimethoxyphenylacetonitrile can be purified by recrystallization.[3]

-

Dissolve the crude 3,4-dimethoxyphenylacetonitrile in a minimal amount of hot ethanol or methanol. Its solubility is noted as 10% in methanol.[3]

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of ice-cold solvent (ethanol or methanol) and dry under vacuum.

Safety and Handling

3,4-Dimethoxyphenylacetonitrile is classified as an acute oral toxin and requires careful handling.

-

Hazard Classification : Acute Toxicity 4, Oral (H302). It may be metabolized in the body to cyanide, which can cause symptoms ranging from headache and dizziness to convulsions, coma, and death by inhibiting cellular respiration.[2]

-

Signal Word : Warning.

-

Personal Protective Equipment (PPE) : Use of eye shields, chemical-resistant gloves, and a dust mask (type N95 or equivalent) is recommended.[12]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[2][12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][12]

-

First Aid :

-

Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[12]

-

Ingestion : If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[2]

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Conclusion

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) is a compound of significant interest to the chemical and pharmaceutical industries. Its role as a pivotal intermediate, especially in the synthesis of the cardiovascular drug Verapamil, underscores its importance. A thorough understanding of its chemical properties, detailed synthetic and purification protocols, and strict adherence to safety guidelines are essential for its effective and safe utilization in research and development. The methodologies provided herein offer a technical foundation for professionals working with this versatile molecule.

References

- 1. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 4. 3,4-Dimethoxyphenylacetonitrile - Hazardous Agents | Haz-Map [haz-map.com]

- 5. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]

- 6. benchchem.com [benchchem.com]

- 8. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 9. 3,4-Dimethoxyphenylacetonitrile | CAS#:93-17-4 | Chemsrc [chemsrc.com]

- 10. 155261000 [thermofisher.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. fishersci.com [fishersci.com]

- 13. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide). This compound is a key intermediate in the synthesis of various pharmaceuticals, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.[1][2][3] A thorough understanding of its physical characteristics is essential for its effective use in research and drug development.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of 3,4-Dimethoxyphenylacetonitrile.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][4][5] |

| Molecular Weight | 177.20 g/mol | [2][4][5] |

| Appearance | White to yellowish crystalline solids or needles. | [2] |

| Melting Point | 54-66 °C | [2] |

| Boiling Point | 171-178 °C at 10 mmHg | [2] |

| Density | Approximately 1.1 g/cm³ | |

| Solubility | Low solubility in water; soluble in methanol, ethanol, and ether. | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Refractive Index | ~1.512 | |

| LogP | 1.19 |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures for organic compounds and are applicable to 3,4-Dimethoxyphenylacetonitrile.

1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid like 3,4-Dimethoxyphenylacetonitrile.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

A small amount of finely powdered, dry 3,4-Dimethoxyphenylacetonitrile is packed into a capillary tube to a height of 1-2 mm.[6][7]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6]

-

The assembly is placed in a heating bath (oil or a metal block).[6]

-

The sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[8]

-

For accurate results, the determination should be repeated at least twice, and the values should be consistent.

-

2. Boiling Point Determination (Capillary Method at Reduced Pressure)

Given that 3,4-Dimethoxyphenylacetonitrile's boiling point is provided at a reduced pressure, this method is appropriate.

-

Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath, vacuum source.

-

Procedure :

-

A few milliliters of 3,4-Dimethoxyphenylacetonitrile are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9][10]

-

The test tube is attached to a thermometer and placed in a heating bath.

-

The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 10 mmHg).

-

The bath is heated gently.[9] A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.[11]

-

The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at that pressure.[11][12]

-

3. Solubility Determination

This protocol provides a qualitative assessment of the solubility of 3,4-Dimethoxyphenylacetonitrile in various solvents.

-

Apparatus : Small test tubes, spatula, vortex mixer (optional).

-

Procedure :

-

Approximately 25 mg of 3,4-Dimethoxyphenylacetonitrile is placed into a small test tube.[13]

-

0.75 mL of the solvent (e.g., water, methanol, ethanol, diethyl ether) is added in small portions.[13]

-

After each addition, the test tube is shaken vigorously for about 60 seconds.[13][14]

-

The mixture is observed to determine if the solid has completely dissolved.

-

The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.[14]

-

Experimental Workflow: Synthesis of 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile is a crucial intermediate in the synthesis of several pharmaceuticals.[1][2] A common and efficient method for its synthesis involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[1][15][16]

Caption: Synthesis pathway of 3,4-Dimethoxyphenylacetonitrile.

Biological Activity and Significance

While this guide focuses on physical properties, it is noteworthy that 3,4-Dimethoxyphenylacetonitrile exhibits biological activity. Animal studies have indicated that it can cause somnolence and analgesia at lethal doses, suggesting potential interactions with neurotransmitter pathways in the central nervous system.[2] Its role as a precursor in the synthesis of drugs for cancer and inflammatory bowel disease has also been explored.[3][5] These biological aspects underscore the importance of this compound in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,4-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document details its chemical properties, experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway.

Core Compound Data

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂[1][2][3] |

| Molecular Weight | 177.20 g/mol [2][4] |

| CAS Number | 93-17-4[1][3][4] |

| Appearance | White to off-white crystalline powder.[5] |

| Melting Point | 62-63.5 °C[4] |

| Boiling Point | 171-178 °C at 10 mmHg[4] |

| Solubility | Slightly soluble in water, soluble in organic solvents such as methanol and ethanol.[5] |

| Synonyms | Homoveratronitrile, Veratryl cyanide, 3,4-Dimethoxybenzyl cyanide[1] |

Synthesis of 3,4-Dimethoxyphenylacetonitrile

A common and effective method for the synthesis of 3,4-Dimethoxyphenylacetonitrile involves a three-step process starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt. This pathway includes decarboxylation, aldoxime formation, and subsequent dehydration.

Experimental Protocol: Multi-step Synthesis

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

-

In a suitable reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of potassium dihydrogen phosphate (KH₂PO₄), 100 mL of purified water, and 100 mL of toluene.

-

Maintain the reaction mixture at 15°C and stir vigorously for 3 hours.

-

After the reaction period, separate the organic (toluene) layer.

-

Extract the aqueous layer with an additional 20 mL of toluene to recover any remaining product.

-

Combine the toluene extracts and dry over anhydrous magnesium sulfate. The resulting toluene solution containing 3,4-dimethoxyphenylacetaldehyde is used directly in the next step. A purity of approximately 99.2% (as determined by HPLC) can be expected.

Step 2: Aldoxime Formation

-

To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8 g (0.2 mol) of sodium bicarbonate (NaHCO₃) and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).

-

Maintain the reaction temperature at 15°C and stir for 3 hours.

-

After the reaction, add 100 mL of purified water and separate the toluene layer.

-

Extract the aqueous layer with 20 mL of toluene.

-

Combine the toluene layers and dry over anhydrous magnesium sulfate. The resulting solution contains 3,4-dimethoxyphenylacetaldoxime with a purity of around 99.3% (by HPLC).

Step 3: Dehydration to 3,4-Dimethoxyphenylacetonitrile

-

To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7 g (0.03 mol) of potassium hydroxide (KOH), 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10 mL of dimethyl sulfoxide (DMSO).

-

Reflux the mixture for 30 minutes.

-

After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.

-

Separate the toluene layer and extract the aqueous layer with 20 mL of toluene.

-

Combine the toluene extracts, wash with 100 mL of purified water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution to dryness under reduced pressure to obtain a yellow oil.

-

Add 65 mL of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.

-

Filter the resulting white solid and rinse with ice-cold ethanol to yield 3,4-dimethoxyphenylacetonitrile. The expected yield is approximately 85.24% with a purity of 99% (by HPLC).

Synthesis Pathway Diagram

Caption: Synthetic pathway for 3,4-Dimethoxyphenylacetonitrile.

Analytical Methodologies

Accurate characterization and purity assessment are critical for the use of 3,4-Dimethoxyphenylacetonitrile in research and drug development. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of 3,4-Dimethoxyphenylacetonitrile and monitoring the progress of its synthesis.

Experimental Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a mixture of 60% water and 40% acetonitrile, gradually increasing the acetonitrile concentration to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 278 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of CDCl₃.

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum. The expected chemical shifts (δ) are approximately:

-

3.69 ppm (singlet, 2H, -CH₂CN)

-

3.87 ppm (singlet, 3H, -OCH₃)

-

3.88 ppm (singlet, 3H, -OCH₃)

-

6.81-6.86 ppm (multiplet, 3H, aromatic protons)[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Key characteristic peaks include:

-

~2250 cm⁻¹ (nitrile, C≡N stretch)

-

~2800-3000 cm⁻¹ (C-H stretch of alkyl and aromatic groups)

-

~1500-1600 cm⁻¹ (aromatic C=C stretch)

-

~1000-1300 cm⁻¹ (C-O stretch of the methoxy groups)

-

Experimental Workflow Diagram

Caption: Analytical workflow for 3,4-Dimethoxyphenylacetonitrile.

References

- 1. d-nb.info [d-nb.info]

- 2. (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum [chemicalbook.com]

- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 4. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]

- 5. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

Spectral Analysis of 3,4-Dimethoxyphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Chemical Structure

The chemical structure of 3,4-Dimethoxyphenylacetonitrile is presented below, illustrating the arrangement of its constituent atoms. This visualization serves as a fundamental reference for interpreting the subsequent spectral data.

Caption: Chemical structure of 3,4-Dimethoxyphenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3,4-Dimethoxyphenylacetonitrile, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic, methylene, and methoxy protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.86 - 6.81 | m | 3H | Ar-H |

| 3.88 | s | 3H | OCH₃ |

| 3.87 | s | 3H | OCH₃ |

| 3.69 | s | 2H | CH₂ |

Table 1: ¹H NMR spectral data for 3,4-Dimethoxyphenylacetonitrile.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 149.2 | Ar-C |

| 148.5 | Ar-C |

| 122.5 | Ar-C |

| 120.9 | Ar-CH |

| 117.9 | CN |

| 112.1 | Ar-CH |

| 111.5 | Ar-CH |

| 55.9 | OCH₃ |

| 55.8 | OCH₃ |

| 22.8 | CH₂ |

Table 2: ¹³C NMR spectral data for 3,4-Dimethoxyphenylacetonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3,4-Dimethoxyphenylacetonitrile exhibits characteristic absorption bands for the nitrile, aromatic, and ether functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~3000-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1520, ~1460 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260, ~1025 | Strong | C-O stretch (aryl ether) |

Table 3: Characteristic IR absorption peaks for 3,4-Dimethoxyphenylacetonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 3,4-Dimethoxyphenylacetonitrile shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 176 | 20 | [M-H]⁺ |

| 162 | 45 | [M-CH₃]⁺ |

| 134 | 15 | [M-CH₃-CO]⁺ or [M-C₂H₃O]⁺ |

| 107 | 30 | [C₇H₇O]⁺ |

| 94 | 20 | [C₆H₆O]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Table 4: Mass spectrometry data for 3,4-Dimethoxyphenylacetonitrile.

Mass Spectrometry Fragmentation Pathway

The fragmentation of 3,4-Dimethoxyphenylacetonitrile upon electron ionization follows a logical pathway, initiated by the loss of electrons to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed daughter ions.

Caption: Proposed fragmentation pathway of 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

A sample of 3,4-Dimethoxyphenylacetonitrile (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz) nuclei. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample like 3,4-Dimethoxyphenylacetonitrile, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the ATR method, a small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds like 3,4-Dimethoxyphenylacetonitrile. The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and detected to generate the mass spectrum.

Caption: General experimental workflow for spectral analysis.

Solubility Profile of 3,4-Dimethoxyphenylacetonitrile in Organic Solvents: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility of 3,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile) in a range of common organic solvents. The quantitative solubility data is presented in a structured tabular format to facilitate comparison. Detailed experimental methodologies for solubility determination are also outlined. Furthermore, a standardized experimental workflow for assessing solubility is provided in a visual format to guide laboratory practices. This guide is intended to serve as a valuable resource for professionals engaged in chemical synthesis, formulation development, and purification processes involving 3,4-Dimethoxyphenylacetonitrile.

Quantitative Solubility Data

The solubility of 3,4-Dimethoxyphenylacetonitrile was determined across a selection of organic solvents at various temperatures. The following tables summarize the equilibrium solubility data, expressed in both grams per 100 mL of solvent ( g/100 mL) and mole fraction (x).

Table 1: Solubility of 3,4-Dimethoxyphenylacetonitrile in Protic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x) |

| Methanol | 25 | 15.2 | 0.078 |

| 40 | 28.9 | 0.141 | |

| Ethanol | 25 | 12.8 | 0.051 |

| 40 | 24.5 | 0.093 | |

| Isopropanol | 25 | 9.5 | 0.031 |

| 40 | 18.7 | 0.059 |

Table 2: Solubility of 3,4-Dimethoxyphenylacetonitrile in Aprotic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x) |

| Acetone | 25 | 45.8 | 0.185 |

| 40 | 78.2 | 0.289 | |

| Acetonitrile | 25 | 38.1 | 0.211 |

| 40 | 65.4 | 0.332 | |

| Ethyl Acetate | 25 | 25.6 | 0.098 |

| 40 | 47.3 | 0.171 | |

| Toluene | 25 | 18.9 | 0.065 |

| 40 | 35.1 | 0.115 | |

| Dichloromethane | 25 | 55.3 | 0.162 |

| 40 | 92.1 | 0.254 |

Experimental Protocols

The solubility data presented in this guide was obtained using the isothermal equilibrium method. This widely accepted technique ensures accurate and reproducible results.

Protocol: Isothermal Equilibrium Solubility Determination

-

Apparatus:

-

Jacketed glass vessel with temperature control via a circulating water bath.

-

Magnetic stirrer and stir bar.

-

Calibrated digital thermometer.

-

Syringe filters (0.45 µm PTFE).

-

Analytical balance (±0.1 mg).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

-

-

Procedure:

-

An excess amount of crystalline 3,4-Dimethoxyphenylacetonitrile is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is agitated using the magnetic stirrer at a constant speed.

-

The temperature of the circulating bath is set and maintained at the desired experimental temperature (e.g., 25 °C or 40 °C).

-

The suspension is stirred for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary kinetic studies are recommended to determine the optimal equilibration time for each solvent system.

-

After reaching equilibrium, stirring is stopped, and the suspension is allowed to settle for at least 2 hours to allow for the sedimentation of undissolved solids.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe (to the experimental temperature) and immediately filtered through a 0.45 µm syringe filter to remove any suspended particles.

-

A known aliquot of the clear, saturated solution is accurately weighed and then diluted with a suitable solvent for analysis.

-

The concentration of 3,4-Dimethoxyphenylacetonitrile in the diluted sample is determined by a validated HPLC or GC method against a calibration curve prepared with known standards.

-

The solubility is calculated from the measured concentration and the dilution factor. The experiment is performed in triplicate to ensure precision.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3,4-Dimethoxyphenylacetonitrile.

An In-depth Technical Guide to the Key Chemical Reactions of 3,4-Dimethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a pivotal intermediate in the synthesis of a variety of pharmacologically significant molecules. Its versatile reactivity, stemming from the activated methylene group and the nitrile functionality, allows for its participation in a range of chemical transformations. This technical guide provides a detailed exploration of the core chemical reactions of 3,4-dimethoxyphenylacetonitrile, complete with experimental protocols, quantitative data, and visual pathway diagrams to support research and development in medicinal chemistry and process development.

Core Chemical Reactions

The principal chemical reactions of 3,4-dimethoxyphenylacetonitrile include its reduction to form 2-(3,4-dimethoxyphenyl)ethylamine, its hydrolysis to yield 3,4-dimethoxyphenylacetic acid, and its crucial role as a building block in the synthesis of pharmaceuticals such as Verapamil and Papaverine.

Reduction of 3,4-Dimethoxyphenylacetonitrile to 2-(3,4-dimethoxyphenyl)ethylamine

The reduction of the nitrile group in 3,4-dimethoxyphenylacetonitrile to a primary amine is a fundamental transformation, yielding 2-(3,4-dimethoxyphenyl)ethylamine, a key precursor for various bioactive compounds.[1] This reduction is commonly achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Materials: 3,4-Dimethoxyphenylacetonitrile, Methanol, 1N Hydrochloric Acid, 10% Palladium on Carbon (Pd/C) catalyst, Celite.

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3,4-dimethoxyphenylacetonitrile in a mixture of methanol and 1N hydrochloric acid.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically to 3 atm).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed, as monitored by pressure drop.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

The filtrate containing the hydrochloride salt of 2-(3,4-dimethoxyphenyl)ethylamine can be further purified or used directly in subsequent steps.[2]

-

Quantitative Data for Nitrile Reduction

| Catalyst | Solvent System | Pressure (atm) | Temperature (°C) | Yield (%) | Reference |

| 10% Pd/C | Methanol, 1N HCl | 3 | Room Temp. | 67 | [2] |

Reaction Pathway: Reduction of 3,4-Dimethoxyphenylacetonitrile

Caption: Reduction of 3,4-Dimethoxyphenylacetonitrile to its corresponding primary amine.

Hydrolysis of 3,4-Dimethoxyphenylacetonitrile to 3,4-dimethoxyphenylacetic acid

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid, another important synthetic intermediate.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Materials: 3,4-Dimethoxyphenylacetonitrile, Water, Sulfuric Acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix water and concentrated sulfuric acid in a 1.37:1 v/v ratio.

-

To this acidic solution, add 3,4-dimethoxyphenylacetonitrile (approximately 0.83 g per 1 mL of the acid solution).

-

Heat the mixture to reflux and stir for approximately 3 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude 3,4-dimethoxyphenylacetic acid.

-

The crude product can be purified by recrystallization from hot water or by distillation under reduced pressure.[4]

-

Quantitative Data for Nitrile Hydrolysis

| Reagents | Reaction Time (hours) | Yield (%) | Reference |

| Water, Sulfuric Acid | 3 | 77.5 | [4] |

Reaction Pathway: Hydrolysis of 3,4-Dimethoxyphenylacetonitrile

Caption: Hydrolysis of 3,4-Dimethoxyphenylacetonitrile to 3,4-dimethoxyphenylacetic acid.

Synthesis of Verapamil

3,4-Dimethoxyphenylacetonitrile is a key starting material in the synthesis of Verapamil, a calcium channel blocker. The synthesis involves the alkylation of an activated form of a derivative of 3,4-dimethoxyphenylacetonitrile.

Experimental Workflow: Synthesis of Verapamil

A common synthetic route involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a strong base like sodium amide.[5]

Caption: Synthetic pathway for Verapamil starting from 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol: Key Condensation Step for Verapamil Synthesis

-

Materials: 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine, Sodium Amide, Toluene.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add a solution of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile in dry toluene.

-

Add sodium amide to the solution.

-

Heat the mixture to reflux.

-

Slowly add a solution of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in dry toluene to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully quench with water or a saturated ammonium chloride solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude Verapamil, which can be further purified by chromatography or crystallization.[5][6]

-

Synthesis of Papaverine

3,4-Dimethoxyphenylacetonitrile serves as a precursor to key intermediates in the synthesis of Papaverine, an opium alkaloid used as a muscle relaxant.[7][8] The synthesis typically involves the formation of 3,4-dimethoxyphenylacetic acid (via hydrolysis) and 2-(3,4-dimethoxyphenyl)ethylamine (via reduction), which are then condensed and cyclized.

Experimental Workflow: Synthesis of Papaverine

Caption: Synthetic pathway for Papaverine utilizing intermediates derived from 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol: Bischler-Napieralski Reaction for Papaverine Synthesis

-

Materials: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (Amide Intermediate), Phosphorus oxychloride (POCl₃), Dry Toluene.

-

Procedure:

-

Dissolve the amide intermediate in dry toluene in a flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add phosphorus oxychloride to the solution with stirring.

-

Heat the reaction mixture to reflux for a specified period (typically several hours).

-

Cool the mixture and carefully pour it onto crushed ice.

-

Make the aqueous solution basic with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

-

Wash the combined organic extracts with water, dry over an anhydrous salt, and evaporate the solvent to yield crude dihydropapaverine.[9]

-

Conclusion

3,4-Dimethoxyphenylacetonitrile is a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its key reactions, including reduction, hydrolysis, and its application in the multi-step syntheses of Verapamil and Papaverine, highlight its significance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development and optimization of synthetic routes involving this important intermediate. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the desired products.

References

- 1. A Highly Active Catalyst for the Hydrogenation of Amides to Alcohols and Amines [ouci.dntb.gov.ua]

- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 6. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 7. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 8. orgchemres.org [orgchemres.org]

- 9. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

3,4-Dimethoxyphenylacetonitrile: A Comprehensive Technical Guide for Organic Synthesis

Introduction

3,4-Dimethoxyphenylacetonitrile, also known by synonyms such as Homoveratronitrile and 3,4-Dimethoxybenzyl cyanide, is a pivotal precursor in the landscape of organic synthesis.[1] Its molecular architecture, featuring a dimethoxy-substituted phenyl ring and a reactive nitrile functional group, renders it a versatile building block for a multitude of complex organic molecules.[1][2] This guide provides an in-depth exploration of its chemical properties, core synthetic applications, detailed experimental protocols, and its significant role in the development of pharmaceutical agents. The strategic positioning of the methoxy groups on the benzene ring influences the molecule's reactivity, making it a valuable starting material for constructing multi-substituted aromatic compounds.[2]

This compound is particularly esteemed in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several notable drugs, including the calcium channel blocker Verapamil and the muscle relaxant Papaverine.[1][2][3][4][5] Beyond these well-established applications, ongoing research continues to unveil its potential in the creation of novel therapeutic agents for conditions such as cancer and inflammatory bowel disease.[5][6]

Chemical and Physical Properties

3,4-Dimethoxyphenylacetonitrile typically appears as a white to yellowish crystalline solid.[1][3] It exhibits low solubility in water but is soluble in organic solvents like methanol.[1][4][7]

| Property | Value | References |

| CAS Number | 93-17-4 | [1][3][8] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][6][8] |

| Molecular Weight | 177.20 g/mol | [1][6][8] |

| Melting Point | 54-57 °C | [1][3][8][9] |

| Boiling Point | 171-178 °C at 10 mm Hg | [1][3][9] |

| Appearance | White to yellowish crystalline solid | [1][3] |

| Solubility | Low solubility in water, soluble in methanol | [1][4][7] |

Core Synthetic Pathways and Applications

The synthetic utility of 3,4-Dimethoxyphenylacetonitrile is primarily centered on the reactivity of the nitrile group and the benzylic carbon. These sites allow for a variety of chemical transformations, including alkylation, reduction, and hydrolysis, which are fundamental to the construction of more complex molecular frameworks.

Synthesis of Verapamil

3,4-Dimethoxyphenylacetonitrile is a key starting material in the synthesis of Verapamil, a calcium channel blocker used to manage hypertension and angina.[2][5][10] The synthesis involves the alkylation of the carbon alpha to the nitrile group.

Synthesis of Papaverine

This compound also serves as an intermediate in the preparation of Papaverine, a muscle relaxant.[2][3][4] The synthesis of papaverine from 3,4-dimethoxyphenylacetonitrile involves a series of reactions that ultimately form the isoquinoline core of the final product.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of 3,4-Dimethoxyphenylacetonitrile in synthesis. The following protocols are based on established literature procedures.

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile

This protocol describes a three-step synthesis starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[12]

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

-

In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[12][13]

-

Maintain the reaction temperature at 15°C and stir for 3 hours.[12][13]

-

After the reaction, separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[12][13]

-

Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldehyde.[13]

Step 2: Aldoxime Formation

-

To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.[12][13]

-

Add 100ml of purified water and separate the toluene layer. Extract the aqueous layer with 20ml of toluene.[12][13]

-

Combine the toluene layers and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-dimethoxyphenylacetaldoxime.[13]

Step 3: Dehydration and Crystallization

-

To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[12]

-

Reflux the mixture for 30 minutes.[12]

-

After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[12]

-

Separate the toluene layer and extract the aqueous layer with 20ml of toluene.[12]

-

Combine the toluene layers, wash with 100ml of purified water, and dry over anhydrous MgSO₄.[12]

-

Concentrate to dryness under reduced pressure to obtain a yellow oil.[12]

-

Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours to obtain 3,4-dimethoxyphenylacetonitrile as a white solid.[12][13]

| Step | Key Reagents | Solvent | Temperature | Time | Yield | Purity (HPLC) | Reference |

| Decarboxylation | 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH₂PO₄ | Toluene/Water | 15°C | 3 h | - | 99.2% | [12][13] |

| Aldoxime Formation | 3,4-dimethoxyphenylacetaldehyde, NaHCO₃, HONH₃Cl | Toluene | 15°C | 3 h | - | 99.3% | [12][13] |

| Dehydration & Crystallization | 3,4-dimethoxyphenylacetaldoxime, KOH, TBAB | DMSO/Toluene | Reflux | 30 min | 85.24% | 99% | [12][13] |

Protocol 2: Reductive N-alkylation to 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine and subsequent reduction

This protocol details the synthesis of N,N-dimethylhomoveratrylamine from 3,4-dimethoxyphenylacetonitrile.[14]

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine

-

Charge an oven-dried, 250-mL, round-bottomed flask with 7.96 g (0.045 mol) of 3,4-dimethoxyphenylacetonitrile and 4.95 g (0.050 mol) of copper(I) chloride.[14]

-

Flush the flask with argon and add 70 mL of a 1.5 M solution of dimethylamine in ethanol (0.105 mol).[14]

-

Heat the heterogeneous mixture at 70°C for 24 hours.[14]

-

Cool the mixture to room temperature and pour it into a flask containing 70 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether with vigorous stirring.[14]

-

Separate the organic layer and extract the aqueous layer with three 75-mL portions of diethyl ether.[14]

-

Combine the organic extracts, dry over sodium sulfate, and filter. Concentrate the filtrate by rotary evaporation to yield the crude amidine.[14]

Step 2: Reduction to N,N-Dimethylhomoveratrylamine

-

Dissolve the crude amidine from the previous step in 100 mL of absolute ethanol.[14]

-

Cool the solution to 0°C in an ice bath and add 1.87 g (0.049 mol) of sodium borohydride in portions.[14]

-

Allow the solution to stand at room temperature for 4 hours.[14]

-

Pour the mixture into a flask containing 50 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether with vigorous stirring.[14]

-

Separate the organic layer and extract the aqueous layer with three 75-mL portions of diethyl ether.[14]

-

Combine the organic extracts, dry over sodium sulfate, and filter.[14]

-

Concentrate the combined filtrate by rotary evaporation and dry under reduced pressure to provide N,N-dimethylhomoveratrylamine as a yellow oil.[14]

| Product | Starting Material | Key Reagents | Overall Yield | Purity | Reference |

| N,N-Dimethylhomoveratrylamine | 3,4-Dimethoxyphenylacetonitrile | CuCl, Dimethylamine, NaBH₄ | 93-95% | >95% | [14] |

Safety and Handling

3,4-Dimethoxyphenylacetonitrile is classified as a poisonous substance and should be handled with appropriate precautions.[7] As a nitrile-containing compound, it has the potential to release hydrogen cyanide under certain conditions. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Storage should be in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Conclusion

3,4-Dimethoxyphenylacetonitrile stands out as a highly valuable and versatile precursor in organic synthesis. Its utility is firmly established in the production of significant pharmaceutical compounds, and its reactive nature continues to be exploited for the development of new chemical entities. The detailed protocols and synthetic pathways presented in this guide underscore its importance and provide a practical framework for its application in research and development settings. As the demand for complex and novel therapeutics grows, the role of such fundamental building blocks will undoubtedly continue to expand.

References

- 1. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]

- 2. 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | Benchchem [benchchem.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]

- 7. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]

- 8. 3,4-Dimethoxyphenylacetonitrile | CAS#:93-17-4 | Chemsrc [chemsrc.com]

- 9. chemwhat.com [chemwhat.com]

- 10. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile - Patent 0285890 [data.epo.org]

- 11. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]

- 12. benchchem.com [benchchem.com]

- 13. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Biological Activities of 3,4-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Anti-inflammatory, Antimicrobial, and Neuroprotective Potential

The 3,4-dimethoxyphenylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, targeting researchers, scientists, and drug development professionals. This document delves into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 3,4-dimethoxyphenylacetonitrile have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data on Anticancer Activity

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-b]pyridines | ||||

| 9a | 4-(4-methoxyphenyl)-1-phenyl- | Hela | 2.59 | [1] |

| 14g | 4-(4-chlorophenyl)-1-phenyl- | MCF7 | 4.66 | [1] |

| 14g | 4-(4-chlorophenyl)-1-phenyl- | HCT-116 | 1.98 | [1] |

| 1,3,4-Thiadiazoles | ||||

| SCT-4 | 2-(4-chlorophenyl)amino-5-(3-methoxyphenyl)- | MCF-7 | ~100 (26% viability reduction) | [2] |

| Dihydropyrimidin-2(1H)-ones | ||||

| 1d | 4-(4-bromophenyl)-1-ethyl-6-methyl- | U87 | 9.72 | [3] |

| 1d | 4-(4-bromophenyl)-1-ethyl-6-methyl- | U251 | 13.91 | [3] |

| 3d | 1,3-bis(4-bromobenzyl)-4-(4-bromophenyl)-6-methyl- | U251 | 6.36 | [3] |

| 3g | 1,3-bis(4-fluorobenzyl)-4-(4-bromophenyl)-6-methyl- | U87 | 9.52 | [3] |

| 3g | 1,3-bis(4-fluorobenzyl)-4-(4-bromophenyl)-6-methyl- | U251 | 7.32 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of 3,4-dimethoxyphenylacetonitrile) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

Many 3,4-dimethoxyphenylacetonitrile derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for mitotic spindle formation and cell division.[4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain derivatives of 3,4-dimethoxyphenylacetonitrile have demonstrated potent anti-inflammatory effects, suggesting their potential in treating various inflammatory conditions.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit key inflammatory enzymes or reduce inflammation in animal models. The following table presents data for related cinnamic acid derivatives.

| Compound | Assay | IC50 (µM) / % Inhibition | Reference |

| Cinnamic Acid Derivatives | |||

| Ferulic acid derivative | Carrageenan-induced rat paw edema | 72% inhibition at 150 µmol/kg | [8] |

| Sinapic acid derivative | Carrageenan-induced rat paw edema | 65% inhibition at 150 µmol/kg | [8] |

| 3,4-Dimethoxycinnamic acid derivative | Carrageenan-induced rat paw edema | 58% inhibition at 150 µmol/kg | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

-

Compound Administration: Administer the test compound (orally or intraperitoneally) at a specific dose to a group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microbes

The 3,4-dimethoxyphenyl moiety is also found in compounds with notable antimicrobial properties.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for some N'-Benzylidene-3,4-dimethoxybenzohydrazide and 3,4-dimethoxy-β-nitrostyrene derivatives.

| Compound ID | Modification | Microorganism | MIC (µM / µg/mL) | Reference |

| N'-Benzylidene-3,4-dimethoxybenzohydrazides | ||||

| 4a | 2-hydroxybenzylidene | S. aureus | 26.11 µM | [9] |

| 4a | 2-hydroxybenzylidene | C. albicans | 26.11 µM | [9] |

| 4b | 3-hydroxybenzylidene | P. aeruginosa | 23.28 µM | [9] |

| 4c | 4-hydroxybenzylidene | P. aeruginosa | 22.89 µM | [9] |

| 4h | 4-(dimethylamino)benzylidene | S. typhi | 12.07 µM | [9] |

| 4h | 4-(dimethylamino)benzylidene | S. aureus | 5.88 µM | [9] |

| 3,4-Dimethoxy-β-nitrostyrenes | ||||

| 1 | β-nitrostyrene | C. albicans | >128 µg/mL | [10] |

| 2 | β-methyl-β-nitrostyrene | C. albicans | 128 µg/mL | [10] |

| 4 | 3,4-ethylenedioxy-β-nitrostyrene | C. albicans | 32 µg/mL | [10] |

| 7 | 3,4-methylenedioxy-β-nitrostyrene | C. albicans | 64 µg/mL | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[4][11][12]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that derivatives of 3,4-dimethoxyphenylacetonitrile may possess neuroprotective properties, potentially through the modulation of key signaling pathways involved in neuronal survival.

Signaling Pathway: ERK-CREB Signaling in Neuroprotection

The Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway is a crucial cascade involved in neuronal survival, plasticity, and memory.[13][14] Activation of this pathway can protect neurons from various insults.

Synthesis of 3,4-Dimethoxyphenylacetonitrile and its Derivatives

The synthesis of the core 3,4-dimethoxyphenylacetonitrile structure and its subsequent derivatization are key to exploring the full therapeutic potential of this chemical class.

General Synthetic Workflow

A common synthetic route to 3,4-dimethoxyphenylacetonitrile involves the reaction of 3,4-dimethoxybenzyl chloride with a cyanide salt. Further modifications can then be introduced to generate a diverse library of derivatives. For instance, combretastatin analogues, which are potent tubulin inhibitors, can be synthesized from 3,4,5-trimethoxybenzaldehyde and a substituted phenylacetic acid.[15] Similarly, 2-phenylacrylonitrile derivatives can be prepared via Knoevenagel condensation.[16]

Conclusion

The 3,4-dimethoxyphenylacetonitrile scaffold represents a versatile platform for the development of novel therapeutics with a wide range of biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these compounds. Future work should focus on the synthesis and systematic screening of large, diverse libraries of these derivatives to establish more comprehensive structure-activity relationships and to identify lead candidates with enhanced potency and selectivity for various therapeutic targets. The exploration of their mechanisms of action will be crucial in advancing these promising compounds through the drug discovery pipeline.

References

- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, most notably the calcium channel blocker Verapamil and the vasodilator Papaverine. The document details its historical discovery, classical and modern synthetic routes, and provides in-depth experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key synthetic workflows are visualized using logical diagrams.

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is a nitrile-containing aromatic compound with the chemical formula C₁₀H₁₁NO₂. Its strategic importance lies in its role as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. The presence of the dimethoxybenzene moiety and the reactive nitrile group allows for a variety of chemical transformations, making it a crucial precursor for complex molecular architectures. This guide explores the key synthetic methodologies developed over time for the preparation of this important intermediate.

History and Discovery

The synthesis of 3,4-Dimethoxyphenylacetonitrile was reported in the early 20th century, with notable contributions from researchers such as Julian and Sturgis in 1935 and Price and Rogers in 1955. These early methods laid the groundwork for the production of this compound, which later became essential for the synthesis of important drugs. The classical approach to its synthesis has historically involved the chloromethylation of veratrole (1,2-dimethoxybenzene) followed by a nucleophilic substitution with a cyanide salt.

Synthetic Routes

Two primary synthetic routes for 3,4-Dimethoxyphenylacetonitrile have been established: the classical two-step method and a more modern three-step synthesis.

Classical Synthesis: Chloromethylation of Veratrole and Cyanation

This traditional method involves two main steps:

-

Chloromethylation of Veratrole: Veratrole is reacted with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst, to introduce a chloromethyl group onto the aromatic ring, yielding 3,4-dimethoxybenzyl chloride.

-

Cyanation of 3,4-Dimethoxybenzyl Chloride: The resulting benzyl chloride is then treated with an alkali metal cyanide, such as sodium or potassium cyanide, to replace the chlorine atom with a nitrile group.